![molecular formula C15H14F3N3O3S2 B2499047 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1428366-62-4](/img/structure/B2499047.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a synthesized organic compound. It falls under the class of heterocyclic compounds, which are known for their broad utility in various fields such as pharmaceuticals, agriculture, and material sciences. The structure consists of a thiazolopyridine ring with a methylsulfonyl group, and a trifluoromethylbenzamide moiety, which are essential for its activity.
Preparation Methods
: Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common starting material might be 2-aminothiazole, which undergoes sulfonylation to introduce the methylsulfonyl group. Further cyclization forms the tetrahydrothiazolopyridine core. The final step usually involves coupling this core with 3-(trifluoromethyl)benzoyl chloride under amide-forming conditions, using reagents like triethylamine or pyridine as catalysts and solvents like dichloromethane at controlled temperatures. Industrial Production Methods: Industrially, the production scales up these laboratory methods, focusing on optimizing yields, reducing reaction times, and minimizing by-products. Continuous flow reactors and automated processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
: Types of Reactions: This compound can undergo various chemical reactions such as:
Oxidation
: The methylsulfonyl group can be further oxidized under harsh conditions to yield sulfonate derivatives.
Reduction
: Reductive methods can target the trifluoromethyl group to yield less fluorinated analogs.
Substitution
: Halogenation and nitration at the benzamide ring provide additional reactive intermediates for further functionalization. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Conditions vary from acidic to basic and ambient to high temperatures. Major Products Formed: Oxidative reactions may yield sulfonic acids, while reduction and substitution can introduce varied functionalities enhancing the compound's utility.
Scientific Research Applications
: In chemistry, this compound serves as a precursor for designing new heterocyclic analogs with potential catalytic or polymer-forming properties. In biology, its framework is useful in creating enzyme inhibitors or receptor antagonists due to its heterocyclic nature and functional groups which are crucial for binding. In medicine, derivatives are explored for therapeutic agents, possibly targeting inflammation or microbial infections. In industry, it can be a component in the production of advanced materials with specific electronic or thermal properties.
Mechanism of Action
: The compound exerts its effects by interacting with biological targets such as enzymes or receptors. The molecular targets could include enzymes like kinases or proteases, where the thiazolopyridine ring binds to the active site, while the trifluoromethylbenzamide moiety contributes to hydrophobic interactions. Pathways involve inhibition or modulation of these enzymes, impacting cellular processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
: Compared to other heterocyclic compounds like thiazoles, pyridines, or sulfonamides, N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide offers unique structural features such as the combined presence of a thiazole and pyridine in a single ring system, along with both trifluoromethyl and methylsulfonyl groups. Similar compounds include:
Thiazole-based drugs
Pyridine derivatives
Benzamides with various substituents
These comparisons highlight the distinctive chemical environment provided by this compound, making it a valuable molecule in synthetic and applied chemistry.
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S2/c1-26(23,24)21-6-5-11-12(8-21)25-14(19-11)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-4,7H,5-6,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUWJEAWSWJHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
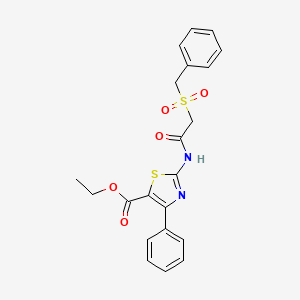
![3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
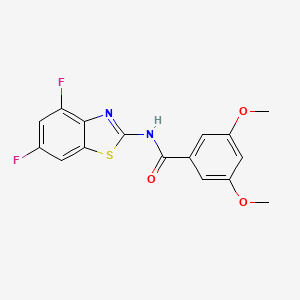
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
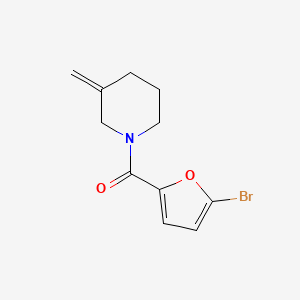
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

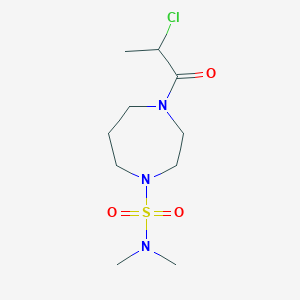
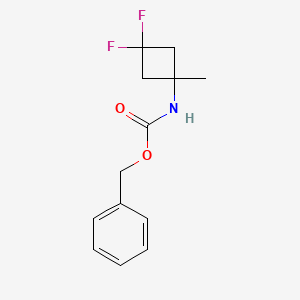
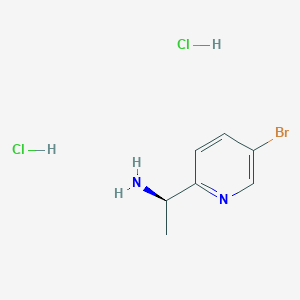
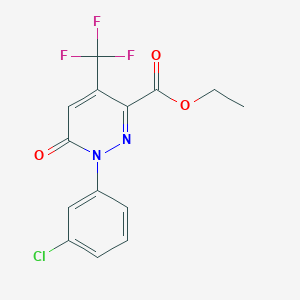
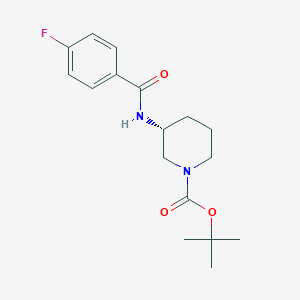
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
